molecular formula C30H33ClN2O2 B1670729 Diphenoxylate hydrochloride CAS No. 3810-80-8

Diphenoxylate hydrochloride

Cat. No. B1670729
CAS RN: 3810-80-8
M. Wt: 489 g/mol
InChI Key: SHTAFWKOISOCBI-UHFFFAOYSA-N
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Description

Diphenoxylate Hydrochloride is the hydrochloride salt form of diphenoxylate, a piperidine derivative, chemically related to narcotic meperidine, with antidiarrheal activity and devoid of central nervous system (CNS) activity . It is a meperidine congener used as an antidiarrheal, usually in combination with atropine .


Synthesis Analysis

Diphenoxylate is made by combining a precursor of normethadone with norpethidine . Loperamide (Imodium) and bezitramide are analogs . Like loperamide, it has a methadone-like structure and a piperidine moiety .


Molecular Structure Analysis

The molecular formula of Diphenoxylate hydrochloride is C30H33ClN2O2 . The average mass is 489.048 Da and the monoisotopic mass is 488.223053 Da .


Chemical Reactions Analysis

Diphenoxylate hydrochloride can be determined in solutions and powdered tablet composites . An isocratic, reversed-phase liquid chromatographic (LC) method was developed for simultaneous determination of diphenoxylate hydrochloride and atropine sulfate in pharmaceutical products .

Scientific Research Applications

Diphenoxylate Hydrochloride in Diarrhea Management

A foundational study on diphenoxylate hydrochloride demonstrated its effectiveness as an antidiarrheal agent in malnourished infants with acute non-specific diarrhea, though it was found to be less effective in chronic cases. This double-blind study on 45 malnourished infants underscores the drug's potential in acute diarrhea management but also its limitations in chronic conditions (Bitar, Najjar, & Asfour, 1970).

Beyond Diarrhea: Broadening the Applications

Research has ventured into the broader applications of diphenoxylate hydrochloride, revealing its utility in various contexts:

  • Withdrawal Syndrome Management

    Diphenoxylate Hydrochloride has been reported to effectively alleviate minor withdrawal symptoms accompanying complete methadone detoxification without leading to tolerance or withdrawal symptoms from the drug itself. This finding suggests the drug's potential role in facilitating complete detoxification processes (Kleinman & Arnon, 1977).

  • Potential in Psoriasis Treatment

    An interesting observation involves the use of diphenoxylate hydrochloride in treating recalcitrant psoriatic lesions. A case where a patient experienced a remission of psoriasis after treatment for acute diarrhea prompted further investigation. A double-blind study comparing topical preparations of diphenoxylate and placebo revealed greater improvement in diphenoxylate-treated psoriatic lesions, suggesting its potential utility in dermatology (Lanier, 1985).

Mechanism of Action

Target of Action

Diphenoxylate hydrochloride primarily targets the opioid receptors in the enteric nervous system . These receptors play a crucial role in regulating intestinal motility and fluid secretion.

Mode of Action

Diphenoxylate hydrochloride acts as an antidiarrheal agent by activating peripheral opioid receptors in the small intestine, thereby inhibiting peristalsis . This interaction with its targets results in a decrease in the activity of the bowel .

Biochemical Pathways

The activation of opioid receptors by diphenoxylate hydrochloride leads to a decrease in the release of acetylcholine, a neurotransmitter that stimulates bowel movements . This results in the slowing of intestinal contractions, allowing the body to consolidate intestinal contents and prolong transit time .

Pharmacokinetics

Diphenoxylate hydrochloride is rapidly and extensively metabolized in humans by ester hydrolysis to diphenoxylic acid (difenoxine), which is biologically active and the major metabolite in the blood . After oral administration, the peak plasma concentration of diphenoxylic acid is reached in about 2 hours, and the elimination half-life is approximately 12 to 14 hours .

Result of Action

The primary result of diphenoxylate hydrochloride’s action is the reduction of diarrhea symptoms. By slowing intestinal contractions, the intestines are able to draw moisture out of the contents at a normal or higher rate, thereby stopping the formation of loose and liquid stools .

Action Environment

The action of diphenoxylate hydrochloride can be influenced by various environmental factors. For instance, the presence of other central depressants like alcohol can increase its risks . Known drug interactions include barbiturates and tranquilizers . Furthermore, the efficacy of diphenoxylate hydrochloride can be affected by the patient’s overall nutritional status and degree of dehydration .

Safety and Hazards

Diphenoxylate hydrochloride is classified as having acute toxicity, both oral (Category 3, H301) and inhalation (Category 1, H330), and dermal (Category 2, H310). It may cause respiratory sensitization (Category 1, H334) and skin sensitization (Category 1, H317) . It is toxic if swallowed, fatal in contact with skin or if inhaled, and may cause an allergic skin reaction .

Future Directions

Diphenoxylate is used along with other treatments such as fluid and electrolyte replacement for the treatment of diarrhea . It should not be given to children younger than 2 years of age . It is mainly used in a short-term course only but is a possible therapeutic consideration for chronic diarrhea .

properties

IUPAC Name

ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O2.ClH/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-17H,2,18-23H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTAFWKOISOCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

915-30-0 (Parent)
Record name Diphenoxylate hydrochloride [USP]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3047843
Record name Diphenoxylate hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenoxylate hydrochloride

CAS RN

3810-80-8
Record name Diphenoxylate hydrochloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenoxylate hydrochloride [USP]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenoxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenoxylate hydrochloride
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Record name DIPHENOXYLATE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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